molecular formula C22H18N2O2S B2964135 4-[4-(4-Methoxyphenyl)-2-(3-pyridinyl)-1,3-thiazol-5-yl]phenyl methyl ether CAS No. 134789-92-7

4-[4-(4-Methoxyphenyl)-2-(3-pyridinyl)-1,3-thiazol-5-yl]phenyl methyl ether

Cat. No.: B2964135
CAS No.: 134789-92-7
M. Wt: 374.46
InChI Key: JRTDLFSCUXCCQP-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxyphenyl)-2-(3-pyridinyl)-1,3-thiazol-5-yl]phenyl methyl ether is a thiazole-based heterocyclic compound featuring a central 1,3-thiazole ring substituted at positions 2, 4, and 3. The 2-position is occupied by a 3-pyridinyl group, while the 4- and 5-positions are substituted with 4-methoxyphenyl and 4-(methyloxy)phenyl groups, respectively. The methoxy substituents contribute to the compound’s electronic profile, enhancing solubility and influencing intermolecular interactions, which are critical for biological activity or material applications. Its structure has been validated via spectroscopic methods (e.g., NMR, HRMS) and crystallographic analysis in related analogs .

Properties

IUPAC Name

4,5-bis(4-methoxyphenyl)-2-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-25-18-9-5-15(6-10-18)20-21(16-7-11-19(26-2)12-8-16)27-22(24-20)17-4-3-13-23-14-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTDLFSCUXCCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CN=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(4-Methoxyphenyl)-2-(3-pyridinyl)-1,3-thiazol-5-yl]phenyl methyl ether (C22H18N2O2S) has garnered attention for its diverse biological activities. This article synthesizes available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C22H18N2O2S
  • Molecular Weight: 374.46 g/mol
  • IUPAC Name: 4,5-bis(4-methoxyphenyl)-2-pyridin-3-yl-1,3-thiazole

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of methoxy and pyridine substituents enhances its pharmacological profile.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound 9A-4311.61 ± 1.92
Compound 10Jurkat1.98 ± 1.22

The structure-activity relationship (SAR) suggests that modifications to the thiazole and phenyl rings can enhance cytotoxicity, particularly through the introduction of electron-donating groups like methoxy .

Neuroprotective Effects

Compounds similar to this compound have demonstrated neuroprotective properties by inhibiting neuroinflammatory pathways. Specifically, they can reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in LPS-stimulated microglial cells.

Mechanisms of Action:

  • Inhibition of the NF-kB pathway.
  • Reduction of endoplasmic reticulum stress.
  • Modulation of apoptosis pathways.

These actions suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticonvulsant Activity

Thiazole-containing compounds have also been evaluated for anticonvulsant activity. One study reported that certain thiazole derivatives significantly reduced seizure activity in animal models, indicating their potential as therapeutic agents for epilepsy .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives, including those structurally related to our compound of interest, found that specific substitutions led to enhanced activity against human cancer cell lines. The presence of a methoxy group at the para position significantly increased potency against breast cancer cells when compared to unsubstituted analogs .

Case Study 2: Neuroprotection in Animal Models

In a model of neuroinflammation induced by LPS in rats, administration of a compound structurally similar to this compound resulted in a marked decrease in behavioral deficits and inflammatory marker levels in the brain tissue. This underscores its potential as a neuroprotective agent.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents (Position) Biological/Physical Properties Reference
Target Compound 1,3-Thiazole 2: 3-pyridinyl; 4: 4-methoxyphenyl; 5: 4-(methyloxy)phenyl Not explicitly reported (inferred)
[4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone 1,3-Thiazole 2: 3-pyridinyl; 4: 4-methoxyphenyl; 5: 4-(trifluoromethyl)phenyl Crystallographically characterized; potential kinase binding
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e) 1,3-Thiazole + Triazole Thiazole (2: 4-methoxyphenyl); Triazole-linked benzodiazolyl Moderate antimicrobial activity; docking studies suggest binding variability
Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) Quinoline + Piperazine Quinoline (2: 4-methoxyphenyl); Piperazine-benzoate Antifungal/antibacterial (inferred from class)
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1,2,4-Triazole 4: 4-ethoxyphenyl; 5: 4-methoxyphenyl Herbicidal activity (against rape)

Key Observations:

Core Structure Impact: The 1,3-thiazole core (target compound) is associated with kinase inhibition and herbicidal activity, whereas quinoline (C6) and triazole derivatives (e.g., 9e) are linked to antimicrobial effects . Replacement of the thiazole with a triazole (as in 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one) reduces herbicidal potency against barnyard grass but retains activity against rape .

Substituent Effects :

  • Methoxy Groups : The 4-methoxyphenyl group enhances electron density, improving solubility and interaction with hydrophobic binding pockets. For example, compound 9e (with 4-methoxyphenyl on thiazole) shows moderate antimicrobial activity, while its 4-bromophenyl analog (9c) exhibits stronger binding in docking studies .
  • Heteroaryl Groups : The 3-pyridinyl group (target compound) may facilitate π-π stacking or hydrogen bonding in biological targets, similar to the 4-(trifluoromethyl)phenyl group in the crystallized analog .

Biological Activity Trends: Thiazoles with 4-methoxyphenyl substituents (e.g., target compound, 9e) are associated with moderate-to-high bioactivity, whereas 4-chlorophenyl or 4-bromophenyl analogs (e.g., 9c) show enhanced potency due to increased lipophilicity . Quinoline derivatives (C6) with 4-methoxyphenyl groups demonstrate broader antifungal activity compared to thiazoles, likely due to improved membrane penetration .

Functional and Application Comparisons

  • Herbicidal Activity: Thiazoles with 4-methoxyphenyl groups (e.g., target compound’s analogs) show selective herbicidal activity against dicot plants (e.g., rape), while triazoles are less effective against monocots like barnyard grass .
  • Antimicrobial Potential: Thiazole-triazole hybrids (9e) exhibit broader activity than pure thiazoles, likely due to synergistic effects from the triazole moiety’s metal-binding capacity .

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